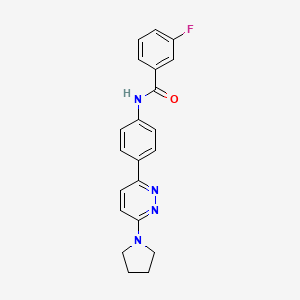
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a cyclobutanecarboxamide core with a hydroxyoxolan substituent, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with N-methylhydroxylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), reflux conditions.
Substitution: Various nucleophiles, solvents like acetonitrile, and mild heating.
Major Products Formed
Oxidation: Formation of N-(4-Oxooxolan-3-yl)-N-methylcyclobutanecarboxamide.
Reduction: Formation of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutylamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include signal transduction and metabolic processes.
類似化合物との比較
Similar Compounds
- N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide
- N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide
Uniqueness
N-(4-Hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide stands out due to its cyclobutanecarboxamide core, which imparts unique steric and electronic properties. This makes it distinct from similar compounds like N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide, which has a different substituent, and N-(4-Hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide, which features a cyclopropane ring instead of a cyclobutane ring.
特性
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-N-methylcyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-11(8-5-14-6-9(8)12)10(13)7-3-2-4-7/h7-9,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDRSGORPGSESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1COCC1O)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-({[4-(trifluoromethoxy)phenyl]carbamothioyl}amino)acetamide](/img/structure/B2862753.png)
![N-(2-chlorophenyl)-2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2862754.png)
![N-(3,4-dichlorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2862758.png)
![2-methoxy-5-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}pyridine](/img/structure/B2862759.png)
![5-(Morpholine-4-sulfonyl)-1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B2862760.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2862761.png)
![4-Bromo-2-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B2862763.png)


![Tert-butyl 9-oxo-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B2862769.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2862771.png)

